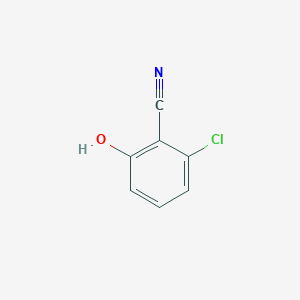

2-Chloro-6-hydroxybenzonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO/c8-6-2-1-3-7(10)5(6)4-9/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAZAWPCTVDEZCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402948 | |

| Record name | 2-chloro-6-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89999-90-6 | |

| Record name | 2-chloro-6-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-6-hydroxybenzonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-6-hydroxybenzonitrile, a substituted aromatic compound, holds significant interest within the scientific community, particularly for its role as a versatile intermediate in the synthesis of complex organic molecules. Its unique structural arrangement, featuring a nitrile group, a hydroxyl group, and a chlorine atom on a benzene ring, provides multiple reactive sites for chemical modification. This guide offers a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its emerging applications as a key building block in the development of novel therapeutics.

Core Properties and Identification

CAS Number: 89999-90-6[1]

Molecular Formula: C₇H₄ClNO[1]

Molecular Weight: 153.57 g/mol

The strategic placement of the electron-withdrawing nitrile and chloro groups, along with the electron-donating hydroxyl group, imparts a distinct chemical reactivity to the molecule, making it a valuable precursor in medicinal chemistry.

Physicochemical Data

| Property | Value | Source |

| Melting Point | 162-164 °C | N/A |

| Boiling Point | 296.2 °C | N/A |

| Density | 1.37-1.41 g/cm³ | N/A |

| Appearance | White to off-white crystalline solid | N/A |

| Solubility | Soluble in many organic solvents, limited solubility in water. | N/A |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A prominent and industrially relevant method involves the partial hydrolysis of 2,6-dichlorobenzonitrile. This approach is advantageous due to the commercial availability of the starting material.

Protocol 1: Synthesis via Partial Hydrolysis of 2,6-Dichlorobenzonitrile

This protocol describes a robust method for the synthesis of this compound. The underlying principle is the selective nucleophilic aromatic substitution of one chlorine atom in 2,6-dichlorobenzonitrile with a hydroxyl group. The presence of the electron-withdrawing nitrile group facilitates this substitution. The reaction is typically carried out in the presence of a base in an aqueous or mixed aqueous-organic solvent system.

Materials:

-

2,6-Dichlorobenzonitrile

-

Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)

-

Water

-

Hydrochloric Acid (HCl) for neutralization

-

Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

-

Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dichlorobenzonitrile in a suitable solvent mixture, such as aqueous dioxane or dimethylformamide (DMF).

-

Addition of Base: Add a stoichiometric equivalent of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution. The concentration of the base should be carefully controlled to favor monosubstitution over the formation of the dihydroxy derivative.

-

Heating and Monitoring: Heat the reaction mixture to reflux. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time and prevent over-reaction.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Carefully neutralize the mixture with a dilute acid, such as hydrochloric acid, until it reaches a pH of approximately 6-7. This will protonate the phenoxide intermediate to yield the desired hydroxyl group.

-

Extraction: Extract the product from the aqueous layer using an appropriate organic solvent. Perform multiple extractions to ensure a high recovery of the product.

-

Purification: Combine the organic extracts and wash them with brine to remove any remaining inorganic salts. Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Final Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel to yield the final product in high purity.

Spectroscopic Characterization

The identity and purity of synthesized this compound can be confirmed using various spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring.[2]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct peaks for each of the seven carbon atoms in the molecule, including the carbon of the nitrile group and the carbons attached to the chlorine and hydroxyl groups.[1]

-

FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum will show characteristic absorption bands for the O-H stretch of the hydroxyl group (typically a broad peak around 3200-3600 cm⁻¹), the C≡N stretch of the nitrile group (around 2220-2260 cm⁻¹), and C-Cl stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak appearing at m/z corresponding to the molecular formula C₇H₄ClNO. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will also be observable.

Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound make it a valuable building block in the synthesis of pharmaceutical agents. The hydroxyl and nitrile groups can be readily functionalized to introduce diverse chemical entities, enabling the exploration of structure-activity relationships in drug discovery programs.

While direct synthesis of a marketed drug from this compound is not prominently documented, its structural analogs, hydroxybenzonitriles, are key intermediates in the synthesis of various therapeutic agents, including kinase inhibitors.[3] The strategic placement of substituents on the phenyl ring is a common strategy in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of drug candidates.

For instance, the core structure of this compound is conceptually related to intermediates used in the synthesis of complex molecules like the anaplastic lymphoma kinase (ALK) inhibitor PF-06463922 (Lorlatinib) and the lysine-specific demethylase 1 (LSD1) inhibitor GSK2879552 .[4][5][6][7][8][9] While not a direct precursor, the chemical principles involved in the synthesis and functionalization of this compound are highly relevant to the construction of such intricate molecular architectures.

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong acids.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its well-defined properties and accessible synthetic routes make it an attractive starting material for the construction of complex molecular frameworks. As the demand for novel therapeutics continues to grow, the importance of such adaptable building blocks in the arsenal of medicinal chemists is undeniable. This guide provides a solid foundation for researchers to understand and effectively utilize this compound in their scientific endeavors.

References

- Schober, M., MacDermaid, C. M., et al. (2019). Chiral synthesis of LSD1 inhibitor GSK2879552 enabled by directed evolution of an imine reductase.

-

ResearchGate. (n.d.). Synthesis of lysine-specific demethylase-1 (LSD) inhibitor GSK2879552 intermediate 53o by reductive amination with IR46. Retrieved from [Link]

- Briggs, G. G., & Dawson, J. E. (1970). Hydrolysis of 2,6-dichlorobenzonitrile in soils. Journal of Agricultural and Food Chemistry, 18(1), 97-99.

-

Johnson, T. W., Richardson, P. F., et al. (2014). Discovery of (10R)-7-Amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2][7][8]benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a Macrocyclic Inhibitor of Anaplastic Lymphoma Kinase (ALK) and c-ros Oncogene 1 (ROS1) with Preclinical Brain Exposure and Broad-Spectrum Potency against ALK-Resistant Mutations. Journal of Medicinal Chemistry, 57(11), 4720–4744.

-

ResearchGate. (n.d.). Synthesis of LSD-1inhibitor GSK2879552 precursor 62 l by reductive amination using mutant 'M3' of IRED GSK_IR46 acquired by directed evolution. Retrieved from [Link]

-

Schober, M., MacDermaid, C. M., et al. (2019). Chiral synthesis of LSD1 inhibitor GSK2879552 enabled by directed evolution of an imine reductase. Semantic Scholar. Retrieved from [Link]

- Rich, P. (n.d.). Synthesis and Conformational Studies of Small Molecule Macrocyclic Inhibitors of ALK/ROS1 – Discovery of PF-06463922. Pfizer.

- Royal Society of Chemistry. (2024).

- Zou, Y., et al. (2015). PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models. PLoS ONE, 10(12), e0144579.

-

SpectraBase. (n.d.). 2-CHLORO-6-HYDROXY-BENZONITRILE - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Li, B., et al. (2018). Exploratory Process Development of Lorlatinib. Organic Process Research & Development, 22(9), 1289–1293.

-

Chemical Source. (n.d.). Hydrolysis of 2,6-dichlorobenzonitrile in soils. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing 2, 6-dichlorobenzonitrile.

-

ResearchGate. (n.d.). Chemical structure of GSK2879552. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, D2O, experimental) (HMDB0000500). Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols: 2-Hydroxybenzonitrile as a Versatile Building Block in Medicinal Chemistry. BenchChem.

-

NIST. (n.d.). Benzonitrile, 2-chloro-. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectrum of 2-chloro-6-methylbenzonitrile. Retrieved from [Link]

- BenchChem. (2025). Mass Spectrum of 2-Hydroxybenzonitrile-d4: A Technical Guide. BenchChem.

-

PubChem. (n.d.). 2-Hydroxybenzonitrile. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparation of 2,6-dichlorobenzonitrile.

- Google Patents. (n.d.). Method for preparing 2,6- dialkoxy benzene nitrile.

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

- Kumar, S., et al. (2010). Ab-initio calculations, FT-IR and FT-Raman spectra of 2-chloro-6-methyl benzonitrile. Indian Journal of Pure & Applied Physics, 48, 85-92.

- Google Patents. (n.d.). Preparation process of 2,6-dichloro benzonitrile.

-

Wikipedia. (n.d.). 2,6-Dichlorobenzonitrile. Retrieved from [Link]

-

OUCI. (n.d.). Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Chloro-4-hydroxybenzonitrile - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-6-benzyloxybenzonitrile. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectrum of 2-chloro-6-methylbenzonitrile. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of p-hydroxybenzonitrile.

-

PubChem. (n.d.). 2-Amino-3-chlorophenol. Retrieved from [Link]

-

Digital Commons @ NJIT. (n.d.). The synthesis of 2-amino-4-chlorophenol-6-sulfonic acid. Retrieved from [Link]

- Patent 0080700. (n.d.). A process for producing nitrile compounds.

-

PubChem. (n.d.). 2-Amino-6-hydroxybenzonitrile. Retrieved from [Link]

Sources

- 1. This compound | C7H4ClNO | CID 4407995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 5. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Chiral synthesis of LSD1 inhibitor GSK2879552 enabled by directed evolution of an imine reductase | Semantic Scholar [semanticscholar.org]

Synthesis of 2-Chloro-6-hydroxybenzonitrile from Chlorophenols

An In-depth Technical Guide:

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-chloro-6-hydroxybenzonitrile, a valuable chemical intermediate, starting from chlorophenols. The document is structured to provide researchers, chemists, and drug development professionals with both theoretical understanding and practical, field-proven protocols. We will dissect the primary synthetic route, which involves the initial ortho-formylation of 2-chlorophenol to yield 2-chloro-6-hydroxybenzaldehyde, followed by its conversion to the target nitrile. Three distinct formylation methods—the Reimer-Tiemann reaction, the Vilsmeier-Haack reaction, and a highly regioselective magnesium-mediated approach—are critically evaluated for their mechanisms, yields, and operational feasibility. Furthermore, an alternative direct cyanation strategy is explored. Each section is grounded in authoritative references and includes detailed experimental protocols, comparative data tables, and mechanistic diagrams to ensure scientific integrity and practical applicability.

Introduction

1.1 Significance of this compound

This compound is a bifunctional organic compound that serves as a critical building block in the synthesis of a diverse range of high-value molecules.[1] Its unique arrangement of hydroxyl, chloro, and nitrile functional groups makes it a versatile precursor for various heterocyclic compounds and substituted aromatics. This scaffold is of particular interest in medicinal chemistry for the development of novel therapeutic agents and in the agrochemical industry for creating advanced pesticides and herbicides.[1][2]

1.2 Overview of Synthetic Challenges

The synthesis of this compound from simple chlorophenols presents several key challenges. The primary obstacle is achieving the correct regiochemistry. Introducing a functional group that can be converted to a nitrile (such as a formyl or amino group) onto a substituted phenol ring requires precise control to ensure substitution at the desired position, ortho to both the hydroxyl and chloro groups. Furthermore, the reaction conditions must be compatible with the existing functional groups to prevent unwanted side reactions.

1.3 Chlorophenols as Starting Materials

Chlorophenols are a class of 19 aromatic organic compounds produced by the electrophilic halogenation of phenol with chlorine.[3] While readily available, they are recognized as environmental pollutants, and their use requires appropriate handling and safety measures.[4][5] This guide focuses on utilizing 2-chlorophenol as the most direct precursor for the target molecule due to the pre-existing arrangement of the chloro and hydroxyl substituents.

Primary Synthetic Pathway: A Two-Stage Approach

The most reliable and widely documented route to this compound from 2-chlorophenol is a two-stage process. The first stage involves the introduction of a formyl group (-CHO) onto the aromatic ring to create the intermediate 2-chloro-6-hydroxybenzaldehyde. The second stage involves the conversion of this aldehyde into the target nitrile.

2.1 Stage 1: Ortho-Formylation of 2-Chlorophenol

The introduction of a formyl group ortho to the hydroxyl group of a phenol is a classic transformation in organic synthesis.[6] For 2-chlorophenol, the hydroxyl group is a powerful ortho-, para-directing group. The challenge lies in directing the formylation specifically to the C6 position, which is sterically hindered by the adjacent chlorine atom. We will explore three key methods to achieve this transformation.

The Reimer-Tiemann reaction is a well-established method for the ortho-formylation of phenols using chloroform (CHCl₃) and a strong base.[7][8]

Causality and Mechanism: The reaction proceeds through the in-situ generation of dichlorocarbene (:CCl₂), a highly reactive electrophile.[6][9] The phenoxide ion, formed by the deprotonation of 2-chlorophenol, acts as a nucleophile and attacks the dichlorocarbene. The negative charge of the phenoxide is delocalized into the aromatic ring, making it highly nucleophilic and directing the attack to the ortho position.[7] Subsequent hydrolysis of the dichloromethyl intermediate yields the aldehyde.[6][7]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Chlorophenol - Wikipedia [en.wikipedia.org]

- 4. pnas.org [pnas.org]

- 5. A review of chlorinated phenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]

- 8. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 9. jk-sci.com [jk-sci.com]

An In-Depth Technical Guide to 2-Chloro-6-hydroxybenzonitrile: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Chemical Synthesis

2-Chloro-6-hydroxybenzonitrile, with the CAS Number 89999-90-6, is a halogenated aromatic nitrile that has emerged as a significant building block in synthetic organic chemistry.[1][2] Its unique structural arrangement, featuring a nitrile group and a hydroxyl group ortho to a chlorine atom on a benzene ring, imparts a distinct reactivity profile that makes it a valuable precursor for a range of complex molecules.[1] This guide provides a comprehensive overview of its physical and chemical properties, detailed synthetic methodologies, characteristic reactivity, and notable applications, particularly in the fields of pharmaceutical and agrochemical development.[1][3] For researchers, understanding the nuances of this compound is key to leveraging its potential in the design and synthesis of novel chemical entities.

Part 1: Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its effective use in a laboratory setting, from reaction design to purification and final product characterization.

1.1: Core Physical Properties

The compound is typically a solid at room temperature and should be stored in a dry environment.[1] Its core physical data are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄ClNO | [1][2] |

| Molecular Weight | 153.57 g/mol | [1] |

| CAS Number | 89999-90-6 | [1][2] |

| Appearance | Solid | [4] |

| Melting Point | 162-164 °C | [1] |

| Boiling Point | 296.2 °C | [1] |

| Density | ~1.41 g/cm³ | [1] |

1.2: Solubility Profile

The solubility of this compound is dictated by the interplay of its polar functional groups (hydroxyl and nitrile) and its nonpolar aromatic ring. It exhibits good solubility in common polar organic solvents but has limited solubility in water. This differential solubility is crucial for selecting appropriate solvent systems for reactions and for designing effective extraction and purification protocols.

-

Soluble in: Dichloromethane, Acetone, Ethanol

-

Limited Solubility in: Water

1.3: Spectroscopic Signature

The unique electronic environment of this compound gives rise to a distinct spectroscopic fingerprint, which is indispensable for its identification and for monitoring reaction progress.

The IR spectrum provides valuable information about the functional groups present in the molecule. Key characteristic absorption bands are expected for the O-H, C≡N, and C-Cl bonds, as well as aromatic C-H and C=C stretching vibrations.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H (hydroxyl) | 3550-3200 (broad) | Hydrogen-bonded hydroxyl stretch |

| C-H (aromatic) | 3100-3000 | Aromatic C-H stretch |

| C≡N (nitrile) | 2260-2220 | Nitrile stretch |

| C=C (aromatic) | 1600-1400 | Aromatic ring stretching |

| C-O (hydroxyl) | 1260-1000 | C-O stretch |

| C-Cl (chloro) | 800-600 | C-Cl stretch |

Data derived from general IR correlation tables.[7]

In mass spectrometry, this compound is expected to show a distinct molecular ion peak. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be observed. Fragmentation patterns would likely involve the loss of small molecules such as HCN and CO.[8][9]

Part 2: Synthesis and Reactivity

The synthetic utility of this compound stems from its accessibility through established synthetic routes and the versatile reactivity of its functional groups.

2.1: Synthetic Pathways

While a specific, high-yielding protocol for this compound was not found in the searched literature, its synthesis can be logically derived from established methods for analogous compounds like 2-hydroxybenzonitrile.[7] A highly plausible and industrially relevant approach involves a two-step sequence starting from the corresponding aldehyde, 2-chloro-6-hydroxybenzaldehyde.

This protocol is a well-established method for converting aldehydes to nitriles and is presented here as a viable, field-proven approach.[3][10]

Step 1: Oximation of 2-Chloro-6-hydroxybenzaldehyde

-

Reaction Setup: Dissolve 2-chloro-6-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or a toluene/water biphasic system.[10]

-

Reagent Addition: Add an aqueous solution of hydroxylamine hydrochloride (approximately 1.1 equivalents) followed by the portion-wise addition of a base like sodium carbonate or sodium hydroxide (approximately 1.1 equivalents) to liberate the free hydroxylamine.[10]

-

Reaction Conditions: Stir the mixture at a controlled temperature, typically ranging from room temperature to a gentle reflux (e.g., 55°C), for several hours until the reaction is complete (monitored by TLC or GC).[11]

-

Work-up and Isolation: Upon completion, cool the reaction mixture. If a biphasic system is used, separate the organic layer. If a single solvent is used, it may be removed under reduced pressure. The resulting salicylaldoxime intermediate can often be used in the next step without extensive purification.

Step 2: Dehydration of the Oxime Intermediate

-

Reaction Setup: Dissolve the crude oxime from the previous step in an inert, high-boiling solvent like toluene.[10]

-

Dehydrating Agent: A variety of dehydrating agents can be employed. A common and effective choice is thionyl chloride (SOCl₂).[10] The thionyl chloride is typically added dropwise to the reaction mixture at a controlled temperature.

-

Reaction Conditions: After the addition of the dehydrating agent, the reaction mixture is heated to reflux for a period to ensure complete conversion.

-

Work-up and Purification: Cool the reaction mixture and carefully quench any remaining dehydrating agent, for example, by the slow addition of water. The product can then be extracted into an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The final product, this compound, can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices: The two-step process is favored for its reliability and use of readily available reagents. The oximation reaction is a classic condensation reaction, and the subsequent dehydration is an efficient way to form the nitrile group. The choice of a high-boiling solvent like toluene in the dehydration step allows for the azeotropic removal of water, which can help drive the reaction to completion.

Caption: Synthetic workflow for this compound.

2.2: Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the differential reactivity of its three functional moieties: the hydroxyl group, the nitrile group, and the chloro-substituted aromatic ring. The hydroxyl group can undergo O-alkylation or O-acylation, while the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or participate in cycloaddition reactions.

A particularly powerful application is its use in the synthesis of heterocyclic compounds. The ortho-relationship of the hydroxyl and nitrile groups makes it an ideal precursor for constructing fused ring systems, such as benzofurans.[12][13]

Benzofuran derivatives are a prominent class of heterocycles with a wide range of pharmacological activities, including anticancer and antimicrobial properties.[12] The synthesis of 3-aminobenzofuran derivatives from hydroxybenzonitrile precursors is a well-documented strategy to access potent inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease.[12]

The general synthetic approach involves a two-step sequence:

-

O-alkylation: The phenolic hydroxyl group is first alkylated with an α-haloacetonitrile, such as 2-chloroacetonitrile, in the presence of a base like potassium carbonate. This forms an O-alkylated intermediate.[13]

-

Intramolecular Cyclization: The intermediate then undergoes an intramolecular cyclization, where the newly introduced methylene group attacks the nitrile, leading to the formation of the 3-aminobenzofuran ring system. This cyclization is typically promoted by a strong base like potassium hydroxide or potassium tert-butoxide.[13]

Caption: General scheme for the synthesis of benzofurans.

Part 3: Applications in Drug Discovery and Agrochemicals

This compound is primarily utilized as a key intermediate in the synthesis of more complex, biologically active molecules.[1]

3.1: Pharmaceutical Applications

The benzofuran scaffold, readily accessible from hydroxybenzonitrile precursors, is a core component of many therapeutic agents. As mentioned, derivatives have been developed as potent inhibitors of acetylcholinesterase (AChE).[12] By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the synaptic cleft, which is a key therapeutic strategy in managing the symptoms of Alzheimer's disease.[12]

Caption: Mechanism of Acetylcholinesterase Inhibition.

Furthermore, the general class of substituted benzonitriles is explored in the development of various enzyme inhibitors, including kinase inhibitors, which are a major focus in oncology and inflammation research.[14][15][16]

3.2: Agrochemical Applications

In the agrochemical industry, this compound serves as a building block for the synthesis of herbicides and fungicides.[1] The specific substitution pattern on the aromatic ring allows for the fine-tuning of the biological activity and selectivity of the final active ingredient, enabling the development of products that effectively control weeds and pests while minimizing impact on crops.[17][18]

Part 4: Safety and Handling

As with any chemical reagent, proper handling and safety precautions are paramount when working with this compound.

4.1: Hazard Identification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with several hazard statements:

-

Acute Toxicity: Toxic or harmful if swallowed, in contact with skin, or if inhaled.[2]

-

Skin Irritation: Causes skin irritation.[2]

-

Eye Irritation: Causes serious eye irritation.[2]

-

Respiratory Irritation: May cause respiratory irritation.[2]

4.2: Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

This compound is a highly functionalized and versatile chemical intermediate with significant potential in the synthesis of complex organic molecules. Its well-defined physical properties and predictable reactivity make it a reliable building block for researchers in both academic and industrial settings. The ability to readily convert this compound into valuable heterocyclic scaffolds, such as benzofurans, underscores its importance in the development of new pharmaceuticals and agrochemicals. A thorough understanding of its synthesis, reactivity, and handling is essential for unlocking its full potential in the advancement of chemical science.

References

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

The Royal Society of Chemistry. (2024). Supplementary Information. Retrieved from [Link]

-

Quick Company. (n.d.). Process For Preparation Of 2 Hydroxybenzonitrile. Retrieved from [Link]

-

FTIR Spectrum Table. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). US5637750A - Method for the preparation of 2 hydroxybenzonitrile.

-

H NMR Spectroscopy Guide. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR Chemical Shifts, Multiplicities, Coupling Constants. Retrieved from [Link]

-

International Journal of ChemTech Research. (2014). One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). CHEM 344 Shift Parameters. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectrum of 2-chloro-6-methylbenzonitrile. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

MDPI. (n.d.). Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

- Google Patents. (n.d.). US3259646A - Process for the preparation of p-hydroxybenzonitrile.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

NIST. (n.d.). Benzonitrile, 2-chloro-. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-CHLORO-6-HYDROXY-BENZONITRILE - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

PubMed. (2011). Design and synthesis of CK2 inhibitors. Retrieved from [Link]

-

Quick Company. (n.d.). Process For Preparation Of 2 Hydroxybenzonitrile. Retrieved from [Link]

-

MDPI. (2023). Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles. Retrieved from [Link]

-

ScienceOpen. (n.d.). Application of a macrocyclization strategy in kinase inhibitor development. Retrieved from [Link]

-

ResearchGate. (n.d.). Efficient synthesis of chloromethylthiocyanate for use in fungicide production. Retrieved from [Link]

-

MDPI. (n.d.). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 2-Chlorobenzonitrile | C7H4ClN | CID 13391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C7H4ClNO | CID 4407995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-氯-6-羟基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. rsc.org [rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. FTIR [terpconnect.umd.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Benzonitrile, 2-chloro- [webbook.nist.gov]

- 10. 2-CHLORO-6-HYDROXYBENZALDEHYDE | 18362-30-6 [chemicalbook.com]

- 11. che.hw.ac.uk [che.hw.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. Utilization of Supervised Machine Learning to Understand Kinase Inhibitor Toxophore Profiles | MDPI [mdpi.com]

- 15. Application of a macrocyclization strategy in kinase inhibitor development – ScienceOpen [scienceopen.com]

- 16. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. US3259646A - Process for the preparation of p-hydroxybenzonitrile - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-Chloro-6-hydroxybenzonitrile: Molecular Structure, Properties, and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-6-hydroxybenzonitrile, a key chemical intermediate in the pharmaceutical and agrochemical industries. This document delves into its molecular structure, physicochemical properties, spectroscopic characterization, proposed synthetic pathways, and safety considerations, offering valuable insights for professionals engaged in chemical research and development.

Introduction and Industrial Relevance

This compound, with the CAS Number 89999-90-6, is a substituted aromatic nitrile that serves as a versatile building block in organic synthesis.[1] Its unique molecular architecture, featuring a nitrile, a hydroxyl group, and a chlorine atom on a benzene ring, allows for a diverse range of chemical transformations. This trifunctional nature makes it a valuable precursor for the synthesis of more complex molecules with desired biological activities.

In the pharmaceutical sector, this compound is utilized in the development of active pharmaceutical ingredients (APIs), particularly for medications targeting specific enzymes or receptors.[2] Its structural motifs are found in various therapeutic agents. In the agrochemical industry, it is a crucial intermediate in the production of herbicides and pesticides, contributing to effective crop protection.[2]

Molecular Structure and Physicochemical Properties

The molecular formula of this compound is C₇H₄ClNO, and its molecular weight is approximately 153.56 g/mol .[1] The molecule consists of a benzene ring substituted with a chlorine atom at position 2, a hydroxyl group at position 6, and a nitrile group at position 1.

Structural Elucidation

The structural arrangement of the functional groups on the benzene ring significantly influences the molecule's reactivity and properties. The ortho-positioning of the chloro and hydroxyl groups to the nitrile functionality creates a unique electronic and steric environment.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₄ClNO | [1] |

| Molecular Weight | 153.56 g/mol | [1] |

| CAS Number | 89999-90-6 | [1] |

| IUPAC Name | This compound | [1] |

| Melting Point | 162-164 °C | [2] |

| Boiling Point | 296.2 °C | [2] |

| Density | 1.41 g/cm³ | [2] |

Spectroscopic Characterization

Spectroscopic data is essential for the unequivocal identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons provide information about their positions on the benzene ring relative to the substituents.

-

¹³C NMR: The carbon NMR spectrum will exhibit characteristic signals for the seven carbon atoms in the molecule, including the nitrile carbon and the carbons of the benzene ring. The chemical shifts are influenced by the electron-withdrawing and electron-donating effects of the substituents.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would display characteristic absorption bands for its functional groups. Key expected frequencies include:

-

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

-

C≡N stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹ for the nitrile group.

-

C-Cl stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹.

-

Aromatic C-H and C=C stretches: Bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.

Proposed Synthetic Pathways

Pathway 1: From 2-Chloro-6-hydroxybenzaldehyde

This two-step pathway involves the conversion of the corresponding aldehyde to an oxime, followed by dehydration to the nitrile. This is a common and versatile method for nitrile synthesis.[3]

Proposed Experimental Protocol:

-

Oximation: Dissolve 2-Chloro-6-hydroxybenzaldehyde in a suitable solvent (e.g., ethanol). Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate) to liberate free hydroxylamine. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Dehydration: Isolate the resulting 2-Chloro-6-hydroxybenzaldoxime. Treat the oxime with a dehydrating agent such as acetic anhydride or thionyl chloride. The reaction is typically heated to drive the dehydration process.

-

Work-up and Purification: After the reaction, the mixture is worked up by quenching with water and extracting the product with an organic solvent. The crude product can then be purified by recrystallization or column chromatography.

Pathway 2: From 2-Amino-6-chlorophenol

This route utilizes the Sandmeyer reaction, a classic method for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate.[3]

Proposed Experimental Protocol:

-

Diazotization: Dissolve 2-Amino-6-chlorophenol in an acidic solution (e.g., aqueous HCl) and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise to form the corresponding diazonium salt.

-

Cyanation (Sandmeyer Reaction): In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a suitable solvent. Add the freshly prepared diazonium salt solution to the CuCN solution. The reaction is often warmed to facilitate the displacement of the diazonium group by the cyanide.

-

Work-up and Purification: After the reaction is complete, the mixture is typically neutralized and the product is extracted with an organic solvent. Purification can be achieved by standard techniques such as chromatography or recrystallization.

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling.

Hazard Identification:

-

Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[1]

-

Skin Irritation: Causes skin irritation.[1]

-

Eye Irritation: Causes serious eye irritation.[1]

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4]

-

Engineering Controls: Use only in a well-ventilated area, preferably in a fume hood.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.

Storage:

-

Store in a cool, dry, and well-ventilated place.[2]

-

Keep the container tightly closed to prevent moisture ingress.

Conclusion

This compound is a chemical intermediate of significant value in the synthesis of pharmaceuticals and agrochemicals. Its molecular structure, characterized by the presence of chloro, hydroxyl, and nitrile functional groups, provides a platform for diverse chemical modifications. Understanding its physicochemical properties, spectroscopic characteristics, and potential synthetic routes is crucial for its effective utilization in research and development. Adherence to strict safety protocols is paramount when handling this compound due to its hazardous nature. This guide provides a foundational understanding for scientists and researchers working with this important molecule.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

MySkinRecipes. This compound. [Link]

-

Quick Company. Process For Preparation Of 2 Hydroxybenzonitrile. [Link]

- Google Patents. Method of preparing 2-chloro-6-nitro-benzonitrile.

-

ResearchGate. Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim. [Link]

-

Proactive Molecular Research. This compound. [Link]

Sources

An In-depth Technical Guide to the Solubility of 2-Chloro-6-hydroxybenzonitrile

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-chloro-6-hydroxybenzonitrile, a key intermediate in the pharmaceutical and agrochemical industries. In the absence of extensive publicly available quantitative solubility data, this document emphasizes the foundational principles governing the solubility of this molecule, offers a detailed, field-proven experimental protocol for its determination, and presents a predictive analysis of its behavior in various solvent classes. This guide is intended for researchers, scientists, and drug development professionals, providing the necessary tools to understand, predict, and experimentally verify the solubility of this compound for process development, formulation, and quality control.

Introduction: The Physicochemical Landscape of this compound

This compound is an aromatic compound of significant interest due to its utility as a building block in the synthesis of more complex molecules. Its chemical structure, featuring a benzene ring substituted with a chloro, a hydroxyl, and a nitrile group, dictates its physicochemical properties, most notably its solubility. The interplay of these functional groups results in a nuanced solubility profile that is critical for its application in synthesis, purification, and formulation.

The hydroxyl group (-OH) is capable of acting as both a hydrogen bond donor and acceptor, suggesting a favorable interaction with polar protic solvents. The nitrile group (-C≡N) is polar and can act as a hydrogen bond acceptor. Conversely, the benzene ring and the chloro group (-Cl) contribute to the molecule's lipophilicity, favoring interactions with nonpolar solvents. Understanding this balance is key to predicting and manipulating the solubility of this compound.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution. For this compound, the following factors are paramount:

-

Solute-Solvent Interactions:

-

Hydrogen Bonding: The hydroxyl group is the primary driver for solubility in protic solvents like alcohols and water. The nitrile group can also participate in hydrogen bonding with protic solvents.

-

Dipole-Dipole Interactions: The polar nitrile and chloro groups contribute to the molecule's overall dipole moment, enhancing solubility in polar aprotic solvents like acetone and acetonitrile.

-

Van der Waals Forces: The aromatic ring allows for π-π stacking and van der Waals interactions, which are the primary forces at play in nonpolar solvents.

-

-

Crystal Lattice Energy: The energy required to break the intermolecular forces holding the this compound molecules together in the solid state is a critical factor. A higher lattice energy will generally lead to lower solubility.

-

Temperature: The dissolution of most solids is an endothermic process, meaning that solubility typically increases with temperature. This relationship should be experimentally determined for specific solvent systems.

Predictive Analysis of Solubility

In the absence of experimental data, a qualitative prediction of solubility in different solvent classes can be made based on the molecular structure:

| Solvent Class | Representative Solvents | Predicted Solubility of this compound | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | Strong hydrogen bonding interactions with the hydroxyl and nitrile groups. |

| Polar Aprotic | Acetone, Acetonitrile, DMSO | Moderate to High | Favorable dipole-dipole interactions with the polar functional groups. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low | The polar functional groups limit solubility in nonpolar environments. |

It is important to note that these are qualitative predictions. For precise applications, experimental determination is essential. In recent years, Quantitative Structure-Property Relationship (QSPR) and other machine learning models have been developed to predict solubility with increasing accuracy.[1][2][3][4][5] These computational tools can provide valuable estimates when experimental data is unavailable.

Experimental Determination of Solubility: A Validated Protocol

The isothermal shake-flask method is the gold standard for determining the equilibrium solubility of a compound.[6][7][8][9][10] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing thermodynamically relevant data.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Step-by-Step Experimental Workflow

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or on a stir plate at a constant, controlled temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The equilibration time should be determined empirically by taking measurements at different time points until the concentration in solution remains constant.

-

-

Sample Separation:

-

After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further separate the undissolved solid from the supernatant.

-

Carefully withdraw a known volume of the clear supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

-

Quantification of Solute by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Develop a suitable HPLC method for the analysis of this compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for benzonitrile derivatives.[11][12][13][14]

-

Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.

-

Inject the filtered supernatant from the saturated solutions and determine the concentration of this compound from the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L, at the specified temperature.

-

Visualizing the Experimental Workflow

Caption: Workflow for the isothermal shake-flask solubility determination method.

Factors Influencing the Solubility of this compound

A systematic study of the solubility of this compound should consider the following variables:

-

Solvent Polarity: A range of solvents with varying polarities should be tested to obtain a comprehensive solubility profile.

-

Temperature: Determining solubility at different temperatures allows for the calculation of thermodynamic parameters such as the enthalpy and entropy of dissolution.

-

pH (for aqueous solutions): The hydroxyl group is weakly acidic, and its ionization state will be pH-dependent. In aqueous solutions, the solubility is expected to increase at higher pH due to the formation of the more soluble phenolate salt.

-

Presence of Cosolvents: In mixed solvent systems, the solubility can be significantly altered. This is a common strategy in formulation development to enhance the solubility of poorly soluble compounds.

The logical relationship between these factors and the resulting solubility is depicted below:

Caption: Interplay of factors governing the solubility of this compound.

Conclusion

References

-

J. D. S. Santos, J. S. P. Neto, and A. C. F. Ribeiro, "Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models," Journal of Cheminformatics, vol. 15, no. 1, p. 89, 2023. [Link]

-

B. N. Nguyen et al., "Machine learning with physicochemical relationships: solubility prediction in organic solvents and water," Nature Communications, vol. 11, no. 1, p. 5753, 2020. [Link]

-

MIT News Office, "A new model predicts how molecules will dissolve in different solvents," MIT News, Aug. 19, 2025. [Link]

-

P. L. A. Popelier, "Physics-Based Solubility Prediction for Organic Molecules," Chemical Reviews, vol. 116, no. 1, pp. 1-27, 2016. [Link]

-

A. A. Aldeghi, A. S. B. H. Omran, and A. Z. M. Al-Yasari, "Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic co-solvents," ChemRxiv, 2025. [Link]

-

S. K. Singh and P. Singh, "QSAR and QSPR model development and comparison for drugs having low solubility," ResearchGate, Sep. 2019. [Link]

-

R. Gozalbes and A. Pineda-Lucena, "QSAR-based solubility model for drug-like compounds," Bioorganic & Medicinal Chemistry, vol. 18, no. 19, pp. 7078-7084, 2010. [Link]

-

SIELC Technologies, "Benzonitrile." [Link]

-

R. Gozalbes and A. Pineda-Lucena, "QSAR-based solubility model for drug-like compounds," ResearchGate, Aug. 2010. [Link]

-

M. Zarghampour et al., "A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility," Pharmaceutical Sciences, vol. 30, no. 2, pp. x-x, 2024. [Link]

-

SIELC Technologies, "Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column." [Link]

-

Ataman Kimya, "BENZONITRILE." [Link]

-

A. Glomme, J. März, and J. B. Dressman, "Comparison of a miniaturized shaken-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities," Journal of Pharmaceutical Sciences, vol. 94, no. 1, pp. 1-16, 2005. [Link]

-

protocols.io, "Shake-Flask Aqueous Solubility assay (Kinetic solubility)," Dec. 09, 2024. [Link]

-

Asilomar Bio, Inc., "MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD," Regulations.gov, Aug. 31, 2018. [Link]

-

SIELC Technologies, "HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column." [Link]

Sources

- 1. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. QSAR-based solubility model for drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. Benzonitrile | SIELC Technologies [sielc.com]

- 12. Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies [sielc.com]

1H NMR and 13C NMR spectral data for 2-Chloro-6-hydroxybenzonitrile

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-Chloro-6-hydroxybenzonitrile

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules.[1] This guide provides a comprehensive technical overview of the ¹H and ¹³C NMR spectral characteristics of this compound, a substituted aromatic compound of interest in chemical synthesis and drug discovery. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple data repository. It delves into the causal relationships between the molecule's structure—specifically the electronic effects of its chloro, hydroxyl, and nitrile substituents—and the resulting NMR spectral parameters. We will explore the theoretical basis for predicting chemical shifts and coupling constants, present a robust, field-proven protocol for data acquisition, and provide a detailed interpretation of the expected spectral data. This guide is intended for researchers, chemists, and drug development professionals who require a deep and practical understanding of NMR analysis for substituted aromatic systems.

Introduction to this compound

Molecular Structure and Properties

This compound (IUPAC Name: this compound) is a trifunctional aromatic compound with the molecular formula C₇H₄ClNO.[2] Its structure consists of a benzene ring substituted with a chloro group, a hydroxyl group, and a nitrile group at positions 2, 6, and 1, respectively.

The interplay of these three functional groups—the electron-withdrawing inductive effects of the chlorine and nitrile groups, the electron-donating mesomeric effect of the hydroxyl group, and the potential for intramolecular hydrogen bonding—creates a unique electronic environment that is reflected distinctively in its NMR spectra.

The Imperative of NMR for Structural Verification

For any synthetic compound intended for downstream applications, particularly in pharmaceutical development, unequivocal structural confirmation is a regulatory and scientific necessity. Techniques like mass spectrometry can confirm the molecular weight, and IR spectroscopy can identify functional groups, but only NMR spectroscopy provides a complete picture of the molecular skeleton by mapping the connectivity and chemical environment of each proton and carbon atom.[3] This guide will demonstrate how to leverage ¹H and ¹³C NMR to fully characterize this compound.

Theoretical Principles of NMR Analysis

The predicted NMR spectrum of this compound is governed by the fundamental principles of chemical shift, spin-spin coupling, and the electronic influence of its substituents.

¹H NMR Spectroscopy: A Proton's Perspective

The aromatic region of the ¹H NMR spectrum (typically 6.0-9.5 ppm) will feature signals from the three protons on the benzene ring.[4] The precise chemical shift of each proton is modulated by the neighboring substituents.

-

Substituent Effects:

-

Hydroxyl (-OH): This group is a strong ortho, para-director and exerts a powerful shielding effect (upfield shift) via resonance (mesomeric effect).

-

Chloro (-Cl): This group is deactivating and has a deshielding effect (downfield shift) due to its electronegativity (inductive effect).

-

Nitrile (-C≡N): This group is strongly deactivating and anisotropic, leading to a significant deshielding (downfield shift) of adjacent protons.

-

-

Predicted Aromatic System: The three aromatic protons constitute an ABC spin system, which can be complex.[5] However, based on the substituent effects, we can predict their relative chemical shifts. The proton at C4, situated between a hydrogen and a carbon bearing a hydrogen, will be the most shielded. The proton at C3, adjacent to the electron-withdrawing chloro group, will be significantly deshielded. The proton at C5, adjacent to the carbon bearing the nitrile group, will also be deshielded.

-

Spin-Spin Coupling: The protons will exhibit coupling with one another. We expect to see ortho coupling (³JHH, typically 7-10 Hz) between adjacent protons (H3-H4, H4-H5) and meta coupling (⁴JHH, typically 2-3 Hz) between protons separated by one carbon (H3-H5).[6] This will result in complex multiplicities, likely doublet of doublets or triplets.

-

The Hydroxyl Proton: The chemical shift of the phenolic -OH proton is highly variable and depends on solvent, concentration, and temperature. It can appear anywhere from 4-12 ppm. In a solvent like DMSO-d₆, which is a hydrogen bond acceptor, this peak is often sharp and readily observed. In CDCl₃, it may be broader and its presence can be confirmed by a D₂O exchange experiment, where the peak disappears.

¹³C NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the attached substituents.

-

Substituent Effects:

-

Nitrile (-C≡N): The nitrile carbon itself appears in a characteristic window of 110-125 ppm.[7] The carbon to which it is attached (C1) will be significantly affected.

-

Hydroxyl (-OH): The carbon atom directly attached to the hydroxyl group (C6) will be strongly deshielded (shifted downfield) to ~155-160 ppm.

-

Chloro (-Cl): The carbon attached to the chlorine atom (C2) will also be deshielded, typically appearing around 130-135 ppm.

-

Aromatic Carbons: The remaining aromatic carbons (C3, C4, C5) will have shifts in the typical aromatic region of 110-140 ppm, modulated by the combined effects of the three substituents.[8] Quaternary carbons (C1, C2, C6) often exhibit lower intensity peaks due to the absence of Nuclear Overhauser Effect (NOE) enhancement.[7]

-

Experimental Protocol for NMR Data Acquisition

Trustworthy data begins with a meticulous and well-documented experimental procedure. The following protocol represents a self-validating system for acquiring high-quality NMR data for this compound.

Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Transfer the solid to a clean, dry NMR tube.

-

Add approximately 0.6 mL of a deuterated solvent. The choice of solvent is critical:

-

Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.[10]

-

Cap the NMR tube and vortex gently until the sample is fully dissolved.

-

-

Instrumentation and Data Acquisition:

-

Use a high-field NMR spectrometer (e.g., Bruker 400 MHz or higher) for optimal resolution and sensitivity.[10]

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).[11]

-

Tune and match the probe for both the ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve high homogeneity, using the solvent deuterium lock signal.

-

For ¹H NMR: Acquire the spectrum using a standard pulse program. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect at least 16 scans for a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse program. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, more scans are required (e.g., 1024 or more). A longer relaxation delay (2-5 seconds) may be necessary to accurately integrate quaternary carbons.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum manually to ensure all peaks are in pure absorption mode.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm (for both ¹H and ¹³C) or by using the residual solvent peak as a secondary reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[12][13]

-

Integrate the peaks in the ¹H spectrum.

-

Perform peak picking for all signals in both spectra.

-

Workflow Diagram

Caption: Standard workflow for NMR analysis.

Predicted Spectral Data and Interpretation

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound in DMSO-d₆. Assignments are based on established substituent effects and data from analogous structures.[6][7][14]

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Signal | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Assignment |

| 1 | ~11.0 - 12.0 | broad s | - | 1H | Ar-OH |

| 2 | ~7.6 - 7.8 | t | ³J ≈ 8.0 | 1H | H4 |

| 3 | ~7.4 - 7.6 | d | ³J ≈ 8.0 | 1H | H5 |

| 4 | ~7.2 - 7.4 | d | ³J ≈ 8.0 | 1H | H3 |

Interpretation:

-

Ar-OH: The phenolic proton is expected far downfield and as a broad singlet due to hydrogen bonding with the DMSO solvent and chemical exchange.

-

H4: This proton is expected to appear as a triplet (or more accurately, a doublet of doublets with similar coupling constants) due to ortho coupling to both H3 and H5. It is predicted to be the most downfield of the aromatic protons due to being situated para to the chloro group and ortho to the nitrile-bearing carbon.

-

H3 and H5: These protons are ortho to H4 and will appear as doublets. Their precise chemical shifts are harder to predict, but H5 may be slightly more downfield than H3 due to its proximity to the nitrile group.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Predicted δ (ppm) | Assignment | Rationale |

| ~158 | C6 | Carbon attached to highly electronegative -OH group. |

| ~135 | C4 | Aromatic CH carbon. |

| ~133 | C2 | Carbon attached to electronegative -Cl group. |

| ~122 | C5 | Aromatic CH carbon. |

| ~118 | C3 | Aromatic CH carbon, shielded by adjacent -OH. |

| ~116 | C7 (-C≡N) | Nitrile carbon, characteristic chemical shift.[7] |

| ~105 | C1 | Quaternary carbon shielded by ortho -OH and deshielded by attached -CN. |

Interpretation: The assignments are based on established chemical shift ranges for substituted benzenes.[8][15] The carbons directly bonded to the electronegative oxygen (C6) and chlorine (C2) are shifted significantly downfield. The nitrile carbon (C7) has a characteristic shift around 116 ppm. The quaternary carbon C1 is expected to be the most upfield of the ring carbons due to the strong shielding effect of the ortho -OH group.

Diagram of Substituent Effects

Caption: Summary of substituent electronic effects.

Advanced Methods for Unambiguous Assignment

While 1D NMR provides substantial information, complex structures benefit from 2D NMR experiments for definitive proof of structure.[16][17]

-

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between adjacent aromatic protons (H3-H4, H4-H5), validating the ABC spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the signals for H3, H4, and H5 in the ¹H spectrum to their corresponding C3, C4, and C5 signals in the ¹³C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is invaluable for assigning quaternary carbons. For instance, correlations from H5 to C1, C6, and C7 would confirm the assignments of the non-protonated carbons.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are rich with information, directly reflecting the molecule's unique electronic architecture. A systematic approach, combining a robust experimental protocol with a thorough understanding of substituent effects, allows for a confident and complete structural assignment. The predicted data and interpretations within this guide provide a solid framework for researchers working with this compound, emphasizing the power of NMR spectroscopy as a cornerstone of modern chemical analysis.

References

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- Zácek, P., Dransfeld, A., Exner, O., & Schraml, J. (2006). 15N NMR Chemical Shifts of Ring Substituted Benzonitriles. Magnetic Resonance in Chemistry, 44(12), 1073-80.

- Fung, B. M., & Goldstein, J. H. (1976). Determination of the structure of benzonitrile by nuclear magnetic resonance: Analysis of ¹H and ¹³C spectra of. Journal of Magnetic Resonance (1969), 23(3), 495-506.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- SpectraBase. (n.d.). 2-CHLORO-6-HYDROXY-BENZONITRILE. Wiley.

- University of Colorado Boulder. (n.d.). NMR Chemical Shifts.

- The Royal Society of Chemistry. (n.d.). Supplementary Information - General Information.

- SciELO México. (n.d.). 2D 1H and 13C NMR from the adducts of the dichloro carbene addition to β-ionone. The role of the catalyst on the phase transfer.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- Heriot-Watt University. (n.d.). H NMR Spectroscopy.

- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Dharmatti, S. S., Dhingra, M. M., Govil, G., & Khetrapal, C. L. (1962). High resolution NMR spectra of some tri-substituted benzenes. Proceedings of the Indian Academy of Sciences - Section A, 56(6), 331-342.

- Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist [Duplicate for context]. Organometallics, 29(9), 2176-2179.

- Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.

- Chemistry LibreTexts. (2023). NMR - Interpretation.

- Balcı, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- Gunawan, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 235-254.

- Carl ROTH GmbH + Co. KG. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities.

- SpectraBase. (n.d.). Benzonitrile. Wiley.

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.

- ResearchGate. (n.d.). High resolution NMR spectra of some tri-substituted benzenes.

- Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.

- Sigma-Aldrich. (n.d.). 2-Chloro-6-methylbenzonitrile.

- PubChem. (n.d.). 2-Chloro-6-(2-nitrophenoxy)benzonitrile. National Center for Biotechnology Information.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound | C7H4ClNO | CID 4407995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. web.pdx.edu [web.pdx.edu]

- 5. ias.ac.in [ias.ac.in]

- 6. che.hw.ac.uk [che.hw.ac.uk]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. rsc.org [rsc.org]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. scs.illinois.edu [scs.illinois.edu]

- 13. epfl.ch [epfl.ch]

- 14. 15N NMR chemical shifts of ring substituted benzonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. organicchemistrydata.org [organicchemistrydata.org]

- 16. emerypharma.com [emerypharma.com]

- 17. creative-biostructure.com [creative-biostructure.com]

Infrared (IR) spectrum analysis of 2-Chloro-6-hydroxybenzonitrile

An In-Depth Technical Guide to the Infrared (IR) Spectrum Analysis of 2-Chloro-6-hydroxybenzonitrile

Abstract

This technical guide provides a comprehensive framework for the infrared (IR) spectrum analysis of this compound (CAS 89999-90-6), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] For researchers, quality control analysts, and drug development professionals, IR spectroscopy serves as a rapid, non-destructive, and highly informative tool for structural verification and purity assessment. This document delineates the fundamental principles of IR analysis as applied to this molecule, predicts its characteristic spectral features based on its functional groups, presents a validated experimental protocol using Attenuated Total Reflectance (ATR)-FTIR, and offers a detailed guide to spectral interpretation. The causality behind experimental choices is emphasized to ensure robust and reproducible results.

Introduction: The Molecular Profile of this compound

This compound is a substituted aromatic compound with the molecular formula C₇H₄ClNO.[1][2] Its structure is characterized by a benzene ring substituted with a hydroxyl (-OH) group, a nitrile (-C≡N) group, and a chlorine (-Cl) atom. The relative positions of these groups dictate the molecule's chemical reactivity and its unique spectroscopic fingerprint.

As an intermediate, confirming the identity and purity of this compound is a critical step in any synthesis workflow. Infrared spectroscopy is exceptionally well-suited for this task, as it directly probes the vibrational modes of the molecule's constituent functional groups, providing a near-instantaneous confirmation of its chemical architecture.

Caption: Molecular structure of this compound.

Theoretical IR Absorption Profile: A Functional Group Analysis

The IR spectrum of this compound can be predicted by dissecting the molecule into its core functional groups. Each group possesses characteristic vibrational modes (stretching and bending) that absorb IR radiation at specific frequencies.

-

Hydroxyl (-OH) Group (Phenolic): The O-H stretching vibration is highly sensitive to hydrogen bonding. In the solid state, extensive intermolecular hydrogen bonding is expected, giving rise to a strong and characteristically broad absorption band in the 3550-3200 cm⁻¹ region.[3][4] The breadth of this peak is a key indicator of H-bonding and distinguishes it from the sharp, "free" O-H stretch seen in dilute, non-polar solutions.[5][6]

-

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring are expected to appear just above 3000 cm⁻¹. These absorptions are typically of weak to medium intensity and can be found in the 3100-3000 cm⁻¹ range.[7][8][9][10] Their presence helps to distinguish aromatic C-H from aliphatic C-H stretches, which occur below 3000 cm⁻¹.[11]

-

Nitrile (-C≡N) Group: The carbon-nitrogen triple bond stretch is one of the most diagnostic peaks in the spectrum. For aromatic nitriles, this absorption is strong, sharp, and appears in the 2240-2220 cm⁻¹ region.[12][13] The frequency is slightly lower than that of saturated nitriles (2260-2240 cm⁻¹) due to electronic conjugation with the aromatic π-system, which slightly weakens the C≡N bond.[13][14][15]

-

Aromatic Ring C=C Stretching: The benzene ring itself has complex in-plane skeletal vibrations. These typically result in a series of medium-to-strong absorptions in the 1600-1450 cm⁻¹ region.[7][9][16] Often, two prominent bands near 1600 cm⁻¹ and 1500 cm⁻¹ are observed.[10]

-

Fingerprint Region Vibrations:

-

C-O Stretch (Phenolic): A strong absorption corresponding to the C-O stretching vibration is expected in the 1280-1000 cm⁻¹ range.[5][6]

-

C-H Out-of-Plane (OOP) Bending: The out-of-plane bending of the aromatic C-H bonds gives rise to strong absorptions in the 900-675 cm⁻¹ range.[7][9] The specific pattern of these bands is highly diagnostic of the ring's substitution pattern.[16]

-

C-Cl Stretch: The carbon-chlorine stretch typically appears as a medium-to-strong band in the lower frequency fingerprint region, generally between 850-550 cm⁻¹ .[17][18] Its exact position can be influenced by the overall molecular structure, making definitive assignment challenging without computational support.

-

Table 1: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity & Shape |

| 3550 - 3200 | O-H Stretch (H-bonded) | Strong, Broad |

| 3100 - 3000 | Aromatic C-H Stretch | Weak to Medium, Sharp |

| 2240 - 2220 | -C≡N Stretch (Aromatic) | Strong, Sharp |

| 1600 - 1450 | Aromatic C=C Ring Stretch | Medium to Strong, Multiple Bands |

| 1280 - 1000 | Phenolic C-O Stretch | Strong |

| 900 - 675 | Aromatic C-H Out-of-Plane Bend | Strong |

| 850 - 550 | C-Cl Stretch | Medium to Strong |